molecular formula C20H22N2O4S B2766460 (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 326882-17-1

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2766460
CAS No.: 326882-17-1
M. Wt: 386.47
InChI Key: MRSGHFJSJMGAOZ-UHFFFAOYSA-N
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Description

(3,4-Dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone: is a complex organic compound that features a dihydroisoquinoline core linked to a morpholinosulfonyl phenyl group

Scientific Research Applications

Chemistry

In chemistry, (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Future Directions

The future directions in the research and application of these compounds could involve the development of more efficient synthesis methods, the exploration of their biological activity, and the design of new derivatives with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholinosulfonyl Group:

    Coupling of the Two Fragments: The final step involves coupling the dihydroisoquinoline core with the morpholinosulfonyl phenyl group, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydroisoquinoline core can undergo oxidation to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it could inhibit a particular enzyme involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(4-(methylsulfonyl)phenyl)methanone
  • (3,4-Dihydroisoquinolin-2(1H)-yl)(4-(ethylsulfonyl)phenyl)methanone

Uniqueness

Compared to similar compounds, (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is unique due to the presence of the morpholinosulfonyl group. This group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(21-10-9-16-3-1-2-4-18(16)15-21)17-5-7-19(8-6-17)27(24,25)22-11-13-26-14-12-22/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSGHFJSJMGAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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